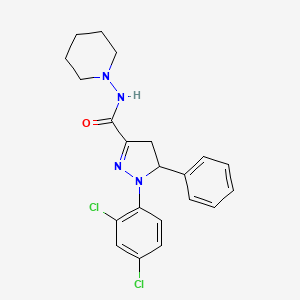

Carboxamide derivative 1

Description

Properties

Molecular Formula |

C21H22Cl2N4O |

|---|---|

Molecular Weight |

417.3 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-3-phenyl-N-piperidin-1-yl-3,4-dihydropyrazole-5-carboxamide |

InChI |

InChI=1S/C21H22Cl2N4O/c22-16-9-10-19(17(23)13-16)27-20(15-7-3-1-4-8-15)14-18(24-27)21(28)25-26-11-5-2-6-12-26/h1,3-4,7-10,13,20H,2,5-6,11-12,14H2,(H,25,28) |

InChI Key |

IAMSOYSVSFMFLR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)NC(=O)C2=NN(C(C2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Coupling Reagent-Mediated Amidation

The use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation by activating carboxylic acids into reactive intermediates. For instance, cyclopentanecarboxylic acid reacts with primary amines in dichloromethane at room temperature under DCC mediation, achieving yields exceeding 80%. This method is favored for its simplicity but requires post-reaction removal of dicyclohexylurea byproducts via filtration.

Acylation of Amines with Acid Chlorides

Alternative routes employ acid chlorides, generated in situ using thionyl chloride (SOCl₂) or oxalyl chloride. Pyrazine-2-carbonylchloride, synthesized by refluxing pyrazine-2-carboxylic acid with SOCl₂ in dry toluene, reacts with 2-aminophenol in acetone under basic conditions (K₂CO₃) to yield carboxamide intermediates. This method is particularly effective for aromatic amines, with reaction times ranging from 4–6 hours at 100–110°C.

Specific Preparation Methods for Carboxamide Derivative 1

Cyclohexane Carboxamide Synthesis

Patent WO2017070418A1 outlines a stereoselective route to cyclohexane carboxamides, leveraging (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carboxylic acid as a key intermediate. The protocol involves:

-

Coupling with Monoprotected Diamines : The carboxylic acid derivative is coupled with (S)-1-phenylethane-1,2-diamine using EDC/HOBt in dichloromethane.

-

Acylation : The resulting carboxamide undergoes acylation with protected amino acids (e.g., tert-butoxycarbonyl glycine) in the presence of 4-dimethylaminopyridine (DMAP).

-

Deprotection : Acidic or basic conditions remove protecting groups, yielding the final carboxamide.

Key Data :

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Coupling | EDC, HOBt | CH₂Cl₂ | 25°C | 78 |

| Acylation | DMAP, Boc-Gly-Cl | CH₂Cl₂ | 0°C → 25°C | 85 |

| Deprotection | HCl (4M in dioxane) | Dioxane | 25°C | 92 |

Pyridine Carboxamide Derivatives

Neurokinin-1 receptor antagonist intermediates, such as pyridine carboxamides, are synthesized via regioselective amination. Patent WO2006002860A1 details:

-

Cyanopyridine Formation : Pyridinium zwitterions treated with POCl₃ yield 3-cyanopyridine derivatives.

-

Amination : Morpholine reacts with the cyanopyridine at 18–22°C for 48 hours, followed by hydrogenation over Pd/C to afford amino-substituted products.

Optimization Insight : Lower temperatures (≤25°C) during amination minimize side reactions, while THF as a solvent enhances reagent solubility.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Bench-scale methods are adapted for industrial production using continuous flow systems. These reactors enhance heat transfer and mixing efficiency, critical for exothermic amidation reactions. A reported protocol achieves 95% conversion in 10 minutes residence time, compared to 24 hours in batch processes.

Chemical Reactions Analysis

Types of Reactions: Carboxamide Derivative 1 undergoes various chemical reactions, including:

Oxidation: The carboxamide group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different substituted carboxamides.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted carboxamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Structural Characteristics

Carboxamide derivative 1 has been synthesized using various methodologies that typically involve the reaction of carboxylic acids with amines or other nucleophiles. The structural characteristics of these derivatives often include functional groups that enhance their biological activity. For instance, the introduction of thiourea moieties has been reported to improve selectivity towards specific biological targets, such as carbonic anhydrase isoforms .

Enzyme Inhibition

One of the most notable applications of this compound is its role as an inhibitor of specific enzymes. For example, it has been shown to inhibit the enzyme target with a value of 6 nM, indicating potent inhibitory activity . This property is particularly relevant in the context of treating diseases where enzyme overactivity is implicated.

Therapeutic Applications

Carboxamide derivatives have demonstrated potential in treating various conditions:

- Cancer Treatment : Certain derivatives have been identified as selective inhibitors for tumor-associated carbonic anhydrase isoforms (hCA IX), which are crucial in tumor progression and metastasis . The ability to selectively target these isoforms opens avenues for developing antitumor therapies.

- Neuroprotection : Research indicates that some derivatives modulate AMPA receptor kinetics, suggesting potential applications in neuroprotective therapies . The modulation of receptor desensitization can be beneficial in conditions like neurodegenerative diseases.

- Pain Management : Some studies have highlighted the analgesic properties of carboxamide derivatives, making them candidates for pain relief medications .

Selective Carbonic Anhydrase Inhibition

A study focused on coumaryl-carboxamide derivatives revealed their selective inhibition against hCA IX with a value around 107.9 nM. This study utilized molecular docking techniques to elucidate binding interactions, providing insights into how structural modifications can enhance inhibitory potency .

Antiproliferative Activities

Another investigation into 1,5-Diphenylpyrazole-3-Carboxamide derivatives showcased their antiproliferative effects against cancer cell lines while also relieving neuropathic hypersensitivity . This dual action underscores the versatility of carboxamide derivatives in therapeutic applications.

Comparative Data Table

| Property | This compound | Coumaryl-Carboxamide Derivatives | 1,5-Diphenylpyrazole-3-Carboxamide |

|---|---|---|---|

| Target Enzyme | Specific enzyme inhibition | hCA IX | MAGL |

| Inhibition | 6 nM | 107.9 nM | 412 nM |

| Therapeutic Use | Pain management | Cancer treatment | Antiproliferative |

| Mechanism | Enzyme inhibition | Selective inhibition | Reversible inhibition |

Mechanism of Action

The mechanism of action of Carboxamide Derivative 1 involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active site residues, leading to the inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Analogues of Naltrexone

Table 1: Comparison of Naltrexone and Carboxamide Derivatives

| Compound | Structure Type | μ Receptor Affinity (Ki) | Functional Activity (μ) | δ/κ Receptor Activity |

|---|---|---|---|---|

| Naltrexone | Phenol parent | ~1–3 nM | Weak μ agonist/antagonist | Mixed agonist/antagonist |

| Carboxamide 1 | Open-ring carboxamide | <5 nM | Pure antagonist | Mixed agonist/antagonist |

| Carboxamide 2 | Closed-ring carboxamide | ~5–10 nM | Weak μ agonist/antagonist | Mixed agonist/antagonist |

Key Findings :

- Carboxamide 1 exhibits superior μ receptor binding compared to both naltrexone and Carboxamide 2, attributed to its open-ring conformation, which optimizes interactions with receptor residues .

- Unlike naltrexone, Carboxamide 1 lacks agonist effects at μ receptors, making it a selective antagonist. This contrasts with Carboxamide 2, which retains partial agonist activity .

Comparison with Other Opioid Ligands

Table 2: Activity Profiles of Opioid Receptor Ligands

| Compound | Core Structure | μ Activity | κ Activity | δ Activity |

|---|---|---|---|---|

| Nalbuphine (4–7) | Nalbuphine core | Mixed agonist/antagonist | Agonist (κ) | Not tested |

| Naltrexone methiodide (10) | Quaternary ammonium | Antagonist (μ, κ) | Antagonist | Not tested |

| Hydromorphone (16) | Morphine derivative | Full agonist | Agonist (κ) | Not tested |

Key Findings :

Comparison with Non-Opioid Carboxamide Derivatives

While Carboxamide derivative 1 is opioid-focused, other carboxamide derivatives exhibit diverse biological activities:

Antiviral Carboxamides:

- ZINC02123811 : A SARS-CoV-2 MPro inhibitor stabilized via hydrogen bonds with His163 and Phe140 (RMSF analysis confirms stability) .

- MBA140 : Inhibits SARS-CoV-2 replication via structural mimicry of oxazole-carboxamide antivirals .

Antifungal Carboxamides:

- Pyrazole carboxamides : Target succinate dehydrogenase (SDH) in Rhizoctonia solani with EC50 values as low as 2.04 µg/mL .

Key Contrast :

this compound’s mechanism (opioid receptor modulation) is distinct from antivirals (enzyme inhibition) or antifungals (SDH targeting).

Structure-Activity Relationship (SAR) Insights

- Open vs. Closed Rings : The open-ring carboxamide in derivative 1 enhances μ receptor affinity and eliminates agonist effects, unlike closed-ring analogues .

- Substituent Effects: Neutral carboxamides (e.g., AK-36) retain potency despite lacking anionic charges, suggesting non-ionic binding interactions .

Q & A

Q. Advanced

- Electronic effects : Electron-withdrawing groups (e.g., –CF₃) enhance binding by polarizing the carboxamide carbonyl, increasing H-bond strength. Pyridyl derivatives (e.g., 4m) show enhanced affinity via partial protonation of nitrogen .

- Steric effects : Bulky substituents (e.g., tert-butyl) reduce affinity in narrow active sites (e.g., SDH barrel), while linear chains (e.g., –CH₂–) maintain flexibility .

What analytical techniques are critical for confirming the structure of synthesized carboxamide derivatives?

Q. Basic

- FT-IR : Confirms C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- Mass spectrometry : Detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental analysis : Validates C/H/N ratios within ±0.4% of theoretical values .

How do molecular docking studies inform the design of carboxamide derivatives targeting succinate dehydrogenase?

Advanced

Docking simulations guide optimization by predicting:

- Hydrogen bonds : Between the carboxamide –NH and SDH’s Trp173.

- π–π interactions : Aromatic rings (e.g., diphenyl ethers) with Trp35 .

- Hydrophobic packing : Alkyl chains filling cavities near Val168 .

Table 2: Key Interactions in SDH Inhibitor Design

| Interaction Type | Residue | Design Strategy | Reference |

|---|---|---|---|

| H-bond | Trp173 | Retain carboxamide | |

| π–π | Trp35 | Introduce aromatic rings | |

| Hydrophobic | Val168 | Optimize alkyl chains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.